molecular formula C16H22N2O4 B13332243 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B13332243
M. Wt: 306.36 g/mol
InChI Key: LFISLALEAICWEB-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate is a piperidine derivative with the molecular formula C16H22N2O4. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate involves several steps. One common method includes the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the desired piperidine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4, with a molecular weight of approximately 291.35 g/mol. The compound features a piperidine ring substituted with two carboxylate groups and a benzyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H19N3O4
Molecular Weight291.35 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system .
  • Receptor Modulation : The structural features of the compound allow it to potentially bind to neurotransmitter receptors, influencing signaling pathways associated with pain and mood regulation.

Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies:

  • Anticancer Activity : In vitro studies have demonstrated that related piperidine compounds exhibit antiproliferative effects on cancer cell lines, including breast and ovarian cancer cells. While specific data on this compound is limited, similar structures have shown IC50 values indicating effective inhibition of tumor growth .
  • Neuroprotective Effects : Some derivatives of piperidine compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of piperidine derivatives:

  • Inhibition Studies : A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at specific positions significantly influenced their inhibitory potency against MAGL. This suggests that similar modifications could enhance the biological activity of this compound .
  • Pharmacological Investigations : Research has indicated that compounds with similar structures exhibit significant interactions with cannabinoid receptors and can modulate pain responses in animal models . These findings pave the way for further exploration into the analgesic properties of this compound.
  • Synthesis and Optimization : Ongoing research focuses on optimizing synthetic routes for producing this compound efficiently while maintaining its biological integrity. This includes exploring various reaction conditions and catalysts to enhance yield and purity.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3

InChI Key

LFISLALEAICWEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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